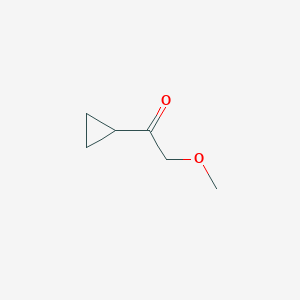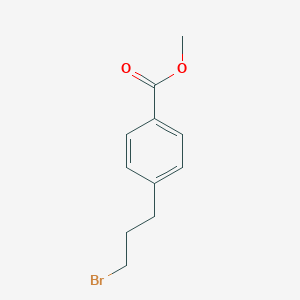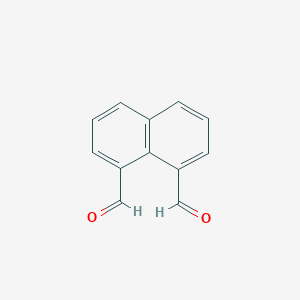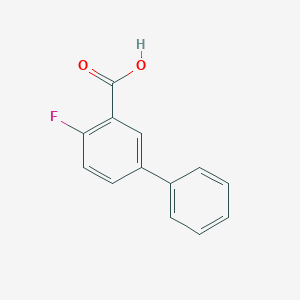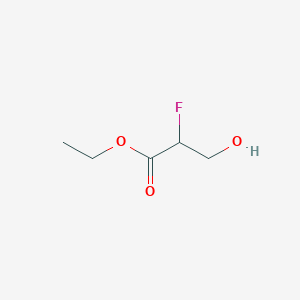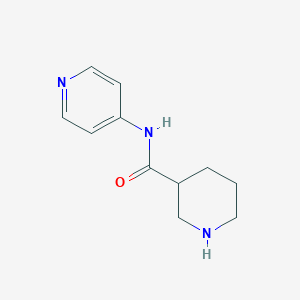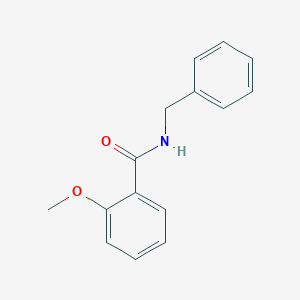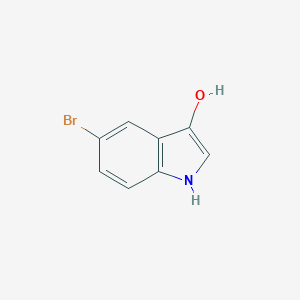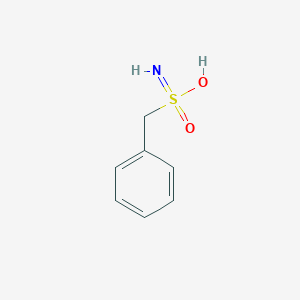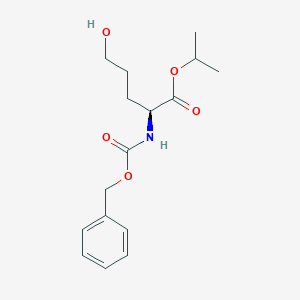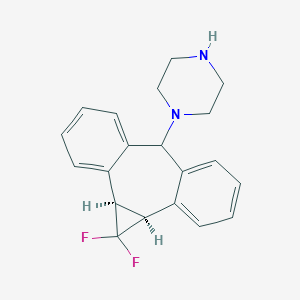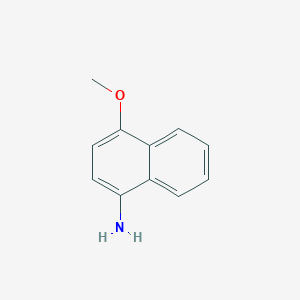![molecular formula C10H11ClN4O B180826 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine CAS No. 114684-96-7](/img/structure/B180826.png)
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .
Molecular Structure Analysis
The molecular structure of “4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine” is characterized by a pyrrolo[2,3-d]pyrimidine core . The structural features of this core are believed to elicit antiviral activity . Further analysis of the molecular structure would require more specific information or computational tools.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine derivatives have significant applications in pharmaceutical research. These compounds are often used as intermediates in the synthesis of various therapeutic agents. For instance, a study by Lei et al. (2017) describes the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).
Imaging Agents in Parkinson's Disease
In the field of neurology, particularly in the study of Parkinson's disease, derivatives of this compound have been explored. Wang et al. (2017) synthesized a new potential PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease using a derivative of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine (Wang, Gao, Xu, & Zheng, 2017).
Development of PI3K Inhibitors
A significant application of this chemical is in the development of inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cancer research. Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as pharmacophores for PI3K and PIKKs inhibition, demonstrating its potential in cancer therapeutics (Hobbs et al., 2019).
Synthesis of Novel Heterocyclic Systems
In the synthesis of new heterocyclic systems, derivatives of 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine are utilized. Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on this compound, indicating its versatility in chemical synthesis (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of compounds containing 4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine. Zaki et al. (2020) described the synthesis of novel heterocyclic compounds containing this moiety and evaluated their antimicrobial activity (Zaki, El-Dean, Radwan, & Ammar, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-7-1-2-12-8(7)9(14-10)15-3-5-16-6-4-15/h1-2,12H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPJLJHRZVTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553218 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine | |
CAS RN |
114684-96-7 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

